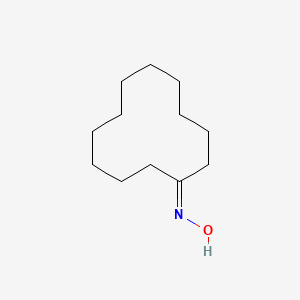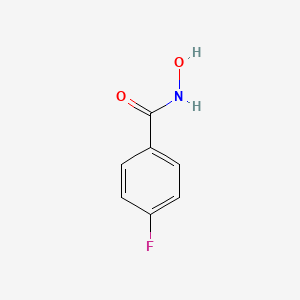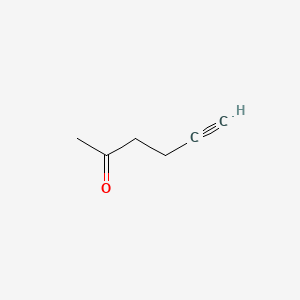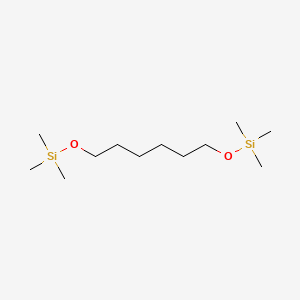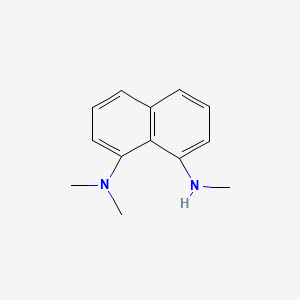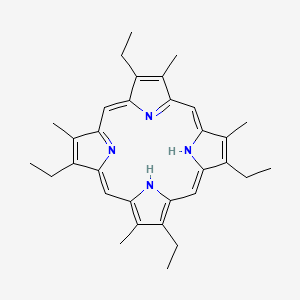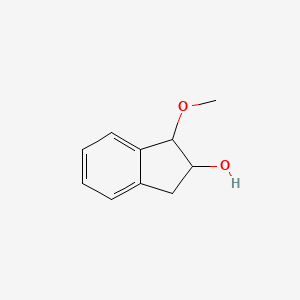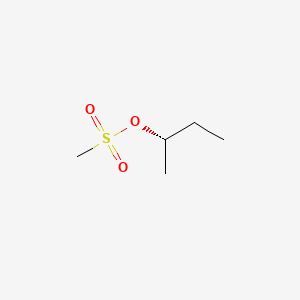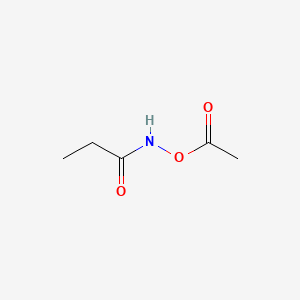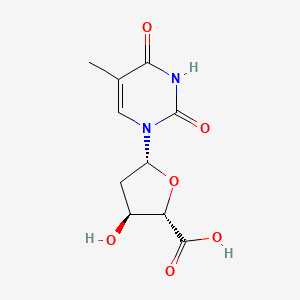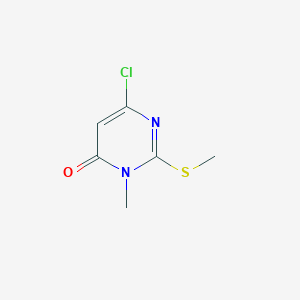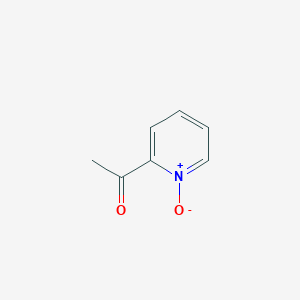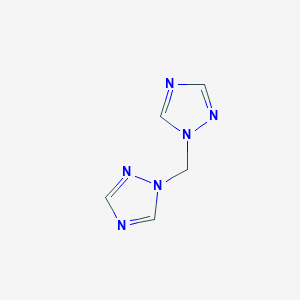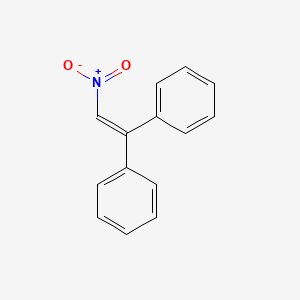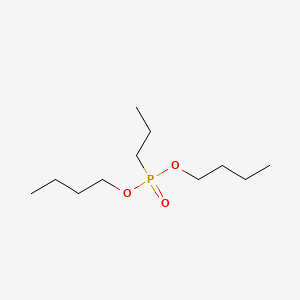
Dibutyl propylphosphonate
説明
Dibutyl propylphosphonate is a chemical compound with the molecular formula C11H25O3P . It has a molecular mass of 236.29 .
Molecular Structure Analysis
The molecular structure of Dibutyl propylphosphonate is represented by the SMILES notationP(OCCCC)(OCCCC)(CCC)=O . This indicates that the phosphorus atom is bonded to two butoxy groups and a propyl group . Physical And Chemical Properties Analysis
Dibutyl propylphosphonate has a boiling point of 133-137 °C at a pressure of 10 Torr . Its density is 0.9598 g/cm³ at a temperature of 20 °C .科学的研究の応用
Bisphosphonate Activity in Cancer Treatment
Bisphosphonates, including compounds like dibutyl propylphosphonate, are primarily used in preserving and improving bone health in patients with cancer. They demonstrate potential anticancer activity, affecting both bone and non-bone cells. Their structure-function correlations and molecular mechanisms, particularly involving nitrogen-containing bisphosphonates and their interaction with enzymes like farnesyl pyrophosphate synthase, are crucial. These interactions lead to cytotoxic effects and may influence cell proliferation, invasion, immune function modulation, and suppression of tumor-mediated angiogenesis (Green & Clézardin, 2010).
Applications in Metal Extraction
Dibutyl propylphosphonate is used in the extraction of metals like gold (Au), palladium (Pd), and platinum (Pt) from acidic media. Its effectiveness and selectivity in extracting these metals have been extensively studied, showing significant efficiency and providing a crucial tool in the field of solvent extraction and metallurgy (Ma, Wang, & Jin, 1988).
Antimalarial Applications
In the realm of antimalarial research, analogs of dibutyl propylphosphonate have been synthesized and evaluated for their efficacy against Plasmodium falciparum. These analogs have demonstrated higher potency in both in vitro and in vivo models compared to reference compounds, suggesting potential applications in malaria treatment (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).
Bisphosphonates in Bone Disease Treatment
Dibutyl propylphosphonate, as a type of bisphosphonate, is involved in treating metabolic bone diseases. It exhibits high affinity for calcium ions, targeting bone mineral and internalizing in bone-resorbing osteoclasts. This leads to the inhibition of osteoclast function, making it a crucial compound in managing conditions like tumor-associated osteolysis, hypercalcemia, and other bone-related diseases (Roelofs, Thompson, Gordon, & Rogers, 2006).
Additional Insights
- Bisphosphonates have been explored for potential applications in orthodontics, especially in enhancing tooth anchorage or retention during treatment (Igarashi, Mitani, Adachi, & Shinoda, 1994).
- Research into the molecular mechanisms of bisphosphonates, including nitrogen-containing types, has revealed their role in inhibiting protein prenylation, leading to effects on osteoclast apoptosis and bone resorption (Luckman, Hughes, Coxon, Russell, & Rogers, 1998).
特性
IUPAC Name |
1-[butoxy(propyl)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUMIEFHVASVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196782 | |
| Record name | Phosphonic acid, propyl-, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl propylphosphonate | |
CAS RN |
4628-12-0 | |
| Record name | Dibutyl propylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, propyl-, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl propylphosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, propyl-, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl propylphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C724UGU5SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



